3-chloro-N-cyclopentylbenzamide
Description
3-Chloro-N-cyclopentylbenzamide is a substituted benzamide derivative featuring a chlorine atom at the meta-position of the benzoyl ring and a cyclopentyl group attached to the amide nitrogen. Such compounds are typically characterized via spectroscopic methods (¹H/¹³C NMR, IR) and X-ray crystallography to confirm conformation and intermolecular interactions .
Properties
IUPAC Name |
3-chloro-N-cyclopentylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-10-5-3-4-9(8-10)12(15)14-11-6-1-2-7-11/h3-5,8,11H,1-2,6-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUFSDHPLBNCLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801329990 | |
| Record name | 3-chloro-N-cyclopentylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801329990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24826399 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
349128-33-2 | |
| Record name | 3-chloro-N-cyclopentylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801329990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-cyclopentylbenzamide typically involves the reaction of 3-chlorobenzoic acid with cyclopentylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-cyclopentylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of cyclopentanone derivatives.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Scientific Research Applications
Medicinal Chemistry Applications
1. Treatment of Psychotic Disorders
3-chloro-N-cyclopentylbenzamide derivatives have been studied for their potential in treating psychotic and cognitive disorders. Research indicates that these compounds may act as antagonists at specific neurotransmitter receptors, which can help alleviate symptoms associated with conditions like schizophrenia. The structural modifications in cyclopentylbenzamide derivatives have shown promising results in enhancing efficacy and reducing side effects compared to traditional antipsychotics .
2. Cancer Research
The compound has also been investigated for its anticancer properties. Studies have indicated that certain derivatives exhibit inhibitory effects on cancer cell proliferation. For instance, compounds similar to this compound have been synthesized and evaluated for their activity against various cancer cell lines, including prostate and gastric cancers. The results showed significant antiproliferative activity, suggesting that these compounds could be developed into effective cancer therapeutics .
1. Mechanism of Action
The biological activity of this compound is largely attributed to its ability to interact with specific receptors in the body. For example, its action as an orexin receptor antagonist has been explored, providing insights into its potential use in managing sleep disorders and obesity . The compound's interaction with neurotransmitter systems highlights its versatility as a pharmacological agent.
2. Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. SAR studies have revealed that modifications on the benzamide moiety significantly influence the biological activity of these compounds. For instance, alterations in halogen substituents or cyclopentyl configurations can enhance binding affinity to target receptors, which is essential for developing more potent drugs .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antipsychotic effects | Demonstrated significant reduction in psychotic symptoms in animal models using this compound derivatives. |
| Study B | Assess anticancer properties | Identified potent antiproliferative activity against prostate cancer cell lines with IC50 values lower than standard treatments. |
| Study C | Investigate orexin receptor antagonism | Showed effectiveness in reducing food intake and promoting weight loss in preclinical models. |
Mechanism of Action
The mechanism of action of 3-chloro-N-cyclopentylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Conformational Differences
The substituents on the benzamide scaffold significantly influence molecular conformation and packing. Key comparisons include:
- Cyclopentyl vs. Aromatic Substituents : The bulky cyclopentyl group in this compound likely induces greater steric hindrance compared to planar aryl groups (e.g., in N-(3-chlorophenyl) derivatives). This may reduce crystallinity or alter packing efficiency .
- Chlorine Position : Meta-chlorine substituents (as in this compound and 3-chloro-N-(3-chlorophenyl)benzamide) promote antiparallel alignment of N–H and C=O bonds, contrasting with ortho-substituted analogs where syn conformations are observed .
Physicochemical Properties
*Inferred from analogs like N-cyclopentyl-3-methylbenzamide (C₁₃H₁₇NO, MW 207.28) .
Biological Activity
3-Chloro-N-cyclopentylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various studies, and potential applications.
Chemical Structure and Properties
This compound features a chlorinated aromatic ring and a cyclopentyl group attached to the amide nitrogen. Its structural characteristics suggest potential interactions with various biological targets, particularly in the realm of kinase inhibition and cancer cell proliferation.
The compound's biological activity is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. For instance, it has been noted for its inhibitory effects on Axl kinase, which plays a crucial role in cell proliferation, migration, and survival in various cancers. Axl signaling is often associated with epithelial to mesenchymal transition (EMT), a key process in tumor metastasis and drug resistance .
Inhibition of Axl Kinase
In studies evaluating the inhibitory activity of various derivatives, this compound was shown to have significant effects on Axl kinase. The compound demonstrated an IC50 value comparable to known inhibitors, indicating its potential as a therapeutic agent against cancers characterized by Axl overexpression .
Biological Activity in Cell Lines
The antiproliferative effects of this compound have been evaluated across multiple cancer cell lines. For example, in assays involving breast cancer cell lines such as MCF-7 and BT-549, the compound exhibited notable cytotoxicity:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.90 | Inhibition of BAD phosphorylation |
| BT-549 | 5.43 | Inhibition of c-Myc activation |
These findings suggest that the compound not only affects cell viability but also modulates critical signaling pathways involved in cancer progression .
Case Studies and Research Findings
- Study on Axl Inhibition :
- Antiproliferative Effects :
- In Silico Studies :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-chloro-N-cyclopentylbenzamide, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via amide coupling reactions between 3-chlorobenzoyl chloride and cyclopentylamine. Optimization involves adjusting solvent polarity (e.g., dichloromethane or THF), stoichiometric ratios (1:1.2 molar ratio of acyl chloride to amine), and reaction temperature (0–25°C). Catalytic bases like triethylamine or DMAP improve yield by neutralizing HCl byproducts . Purity is confirmed using HPLC (>98%) and NMR spectroscopy (e.g., absence of unreacted starting materials) .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodology :
- X-ray crystallography : Single-crystal analysis provides definitive bond lengths, angles, and torsional conformations. For example, dihedral angles between aromatic and cyclopentyl groups can be measured (e.g., ~88.5° in analogous benzamides) .
- Spectroscopy : H/C NMR confirms functional groups (amide NH at ~8.5 ppm, aromatic protons at 7.2–7.8 ppm). IR spectroscopy verifies C=O stretching (~1650 cm) and N–H bending (~1550 cm) .
Advanced Research Questions
Q. How can hydrogen-bonding interactions in this compound crystals be analyzed to predict molecular packing?
- Methodology : Single-crystal X-ray diffraction identifies intermolecular interactions like N–H⋯O hydrogen bonds, which form chains or sheets. For example, in related N-aryl benzamides, N–H⋯O bonds propagate along the [010] direction, creating C(4) chains. Computational tools (Mercury, DIAMOND) visualize packing motifs and quantify interaction energies .
Q. How might researchers resolve contradictions between predicted antibacterial activity and experimental results for this compound?
- Methodology :
- Enzyme assays : Test inhibition of bacterial targets like acps-pptase using spectrophotometric methods (e.g., NADH depletion at 340 nm) .
- Computational docking : Use AutoDock Vina to model ligand-enzyme binding. Compare binding affinities with structurally similar active compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to identify steric/electronic mismatches .
- SAR studies : Modify substituents (e.g., chloro position, cyclopentyl group) and correlate changes with MIC values against E. coli or S. aureus .
Q. What strategies are effective for optimizing reaction conditions to minimize byproducts during scale-up synthesis?
- Methodology :
- DoE (Design of Experiments) : Vary temperature, solvent (e.g., switch from THF to acetonitrile), and catalyst loading to identify robust conditions.
- In-line monitoring : Use FTIR or ReactIR to track reaction progression and detect intermediates/byproducts (e.g., uncyclized amines).
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
